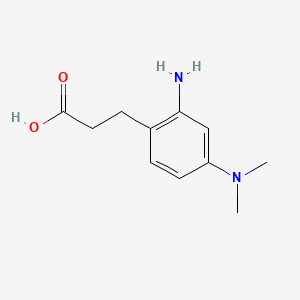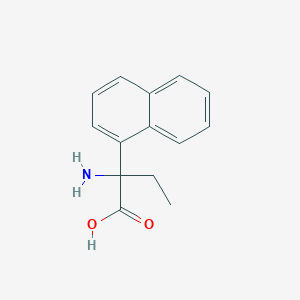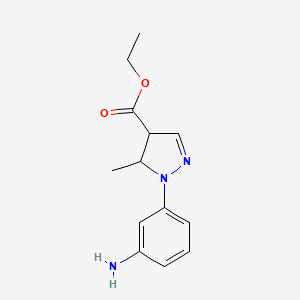
1-(3-Amino-phenyl)-5-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-(3-Amino-fenil)-5-metil-4,5-dihidro-1H-pirazol-4-carboxilato de etilo es un compuesto orgánico con una estructura compleja que incluye un grupo amino, un anillo de pirazol y un grupo funcional éster.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 1-(3-Amino-fenil)-5-metil-4,5-dihidro-1H-pirazol-4-carboxilato de etilo normalmente implica reacciones orgánicas multi-paso. Un método común implica la condensación de 3-aminoacetofenona con hidrato de hidrazina para formar el anillo de pirazol, seguido de esterificación con cloroformiato de etilo en condiciones básicas. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de solventes como etanol o metanol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Se emplean catalizadores y condiciones de reacción optimizadas para garantizar una alta pureza y consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-(3-Amino-fenil)-5-metil-4,5-dihidro-1H-pirazol-4-carboxilato de etilo experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo amino puede oxidarse para formar derivados nitro.
Reducción: El grupo éster puede reducirse al alcohol correspondiente.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.
Principales productos formados
Oxidación: Derivados nitro.
Reducción: Derivados de alcohol.
Sustitución: Diversos derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
El 1-(3-Amino-fenil)-5-metil-4,5-dihidro-1H-pirazol-4-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: Se ha explorado como un posible candidato a fármaco para diversas aplicaciones terapéuticas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 1-(3-Amino-fenil)-5-metil-4,5-dihidro-1H-pirazol-4-carboxilato de etilo involucra su interacción con objetivos y vías moleculares específicas. El grupo amino puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el anillo de pirazol puede interactuar con sitios activos de enzimas. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
1-(3-Amino-fenil)-5-metil-1H-pirazol-4-carboxilato de etilo: Estructura similar pero carece del componente dihidro.
1-(3-Amino-fenil)-3-metil-4,5-dihidro-1H-pirazol-4-carboxilato de etilo: Estructura similar pero con un patrón de sustitución diferente en el anillo de pirazol.
Unicidad
El 1-(3-Amino-fenil)-5-metil-4,5-dihidro-1H-pirazol-4-carboxilato de etilo es único debido a su patrón de sustitución específico y la presencia de un grupo amino y un grupo funcional éster.
Propiedades
Fórmula molecular |
C13H17N3O2 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
ethyl 2-(3-aminophenyl)-3-methyl-3,4-dihydropyrazole-4-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-9,12H,3,14H2,1-2H3 |
Clave InChI |
PAZBTWGNFXCKTD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C=NN(C1C)C2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B11820638.png)

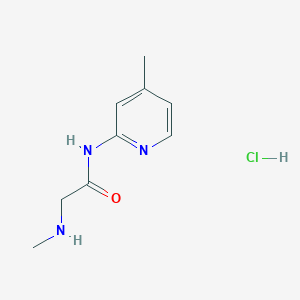
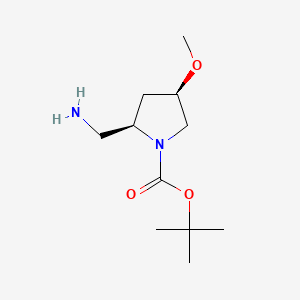


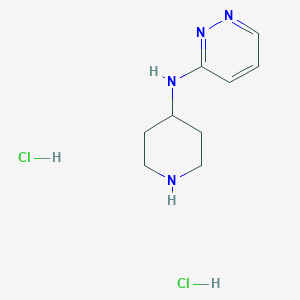


![2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B11820711.png)


